

# 3-Chloro-2,4-difluoropyridine physical properties

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## Compound of Interest

**Compound Name:** 3-Chloro-2,4-difluoropyridine

**CAS No.:** 851179-01-6

**Cat. No.:** B1602965

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## Technical Profile: 3-Chloro-2,4-difluoropyridine

Content Type: Technical Monograph / Application Guide Subject: CAS 851179-01-6 | Structural Dynamics, Physical Properties, and Synthetic Utility Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

## Executive Summary

**3-Chloro-2,4-difluoropyridine** (CAS 851179-01-6) represents a specialized halogenated heterocyclic scaffold in modern drug discovery. Unlike its symmetric isomer (3-chloro-2,6-difluoropyridine), the 2,4-difluoro motif creates an electronic asymmetry that drives highly regioselective nucleophilic aromatic substitutions (

). This compound serves as a critical "linchpin" intermediate: the C4-fluorine atom is labile to nucleophiles, while the C3-chlorine atom provides a handle for subsequent transition-metal-catalyzed cross-coupling, enabling the rapid construction of polysubstituted pyridine libraries.

## Chemical Identity & Structural Analysis[1][2]

Property	Specification
IUPAC Name	3-Chloro-2,4-difluoropyridine
CAS Registry Number	851179-01-6
Molecular Formula	
Molecular Weight	149.53 g/mol
SMILES	<chem>Fc1c(Cl)c(F)ccn1</chem>
Structural Class	Polyhalogenated Heterocycle

## 3D Conformational Insight

The **3-chloro-2,4-difluoropyridine** scaffold is planar. The steric bulk of the Chlorine atom at C3 (Van der Waals radius  $\sim 1.75 \text{ \AA}$ ) exerts a "buttressing effect" on the adjacent Fluorine atoms at C2 and C4. This steric crowding significantly influences reaction kinetics:

- C2 Position: Shielded by the ring Nitrogen lone pair and the C3-Chlorine.
- C4 Position: Shielded only by the C3-Chlorine and the C5-Proton. Result: The C4 position is kinetically more accessible to nucleophiles than C2, reinforcing the electronic preference for C4 substitution (para to Nitrogen).

## Physical & Thermodynamic Properties

Note: Due to the specialized nature of this isomer, certain values are derived from validated predictive models and comparative analysis of close structural analogues (e.g., 3-chloro-2,6-difluoropyridine).

### Table 1: Physicochemical Data Profile

Parameter	Value / Range	Confidence Level
Physical State	Colorless liquid to low-melting solid	High (Analogous)
Boiling Point	135 – 140 °C (at 760 mmHg)	Predicted
Density	1.45 ± 0.05 g/cm <sup>3</sup>	Predicted
Refractive Index ( )	1.47 – 1.48	Predicted
Flash Point	> 50 °C	Safety Threshold
Solubility	Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water	Experimental
pKa (Conjugate Acid)	~ -2.5 to -3.0	Predicted (Electron deficient)

## Spectroscopic Signature (Identification)

- NMR: Distinctive pattern showing two non-equivalent fluorine signals. The F-2 signal typically appears downfield (closer to N) compared to F-4. Coupling constants ( , ) are critical for confirming regiochemistry after substitution.
- NMR: Shows two aromatic protons at C5 and C6. The C6-H is a doublet of doublets (coupling to F2 and F4) and appears significantly downfield (~8.0-8.5 ppm) due to proximity to Nitrogen.

## Reactivity & Synthetic Utility[3][4]

The utility of **3-Chloro-2,4-difluoropyridine** lies in its orthogonal reactivity. The three halogen atoms allow for sequential, programmable functionalization.

## Regioselective (The "C4 Rule")

In polyfluorinated pyridines, nucleophilic attack occurs at the most electron-deficient carbon.

- Electronic Factor: Both C2 and C4 are activated by the ring Nitrogen.
- Steric Factor: The C3-Chlorine atom sterically hinders the C2 position more than the C4 position.
- Outcome: Nucleophiles (amines, alkoxides, thiols) predominantly attack C4, displacing the fluorine. This selectivity is often >95:5.

## Lithiation / Deprotonation

The C5-H proton is acidified by the adjacent C4-Fluorine. Treatment with LDA or LiTMP at -78°C allows for lithiation at C5, followed by quenching with electrophiles (e.g.,

,  
,  
).

## Transition Metal Coupling

The C3-Chlorine bond is robust enough to survive

conditions but reactive enough for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings after the fluorine atoms have been manipulated.

## Visualization: Reactivity Logic Map



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Figure 1: Orthogonal reactivity map demonstrating the programmable functionalization of the scaffold.

## Experimental Protocol: Regioselective C4-Amination

This protocol validates the physical handling and chemical reactivity of the compound.

Objective: Synthesis of 3-chloro-2-fluoro-N-phenylpyridin-4-amine via

### Materials

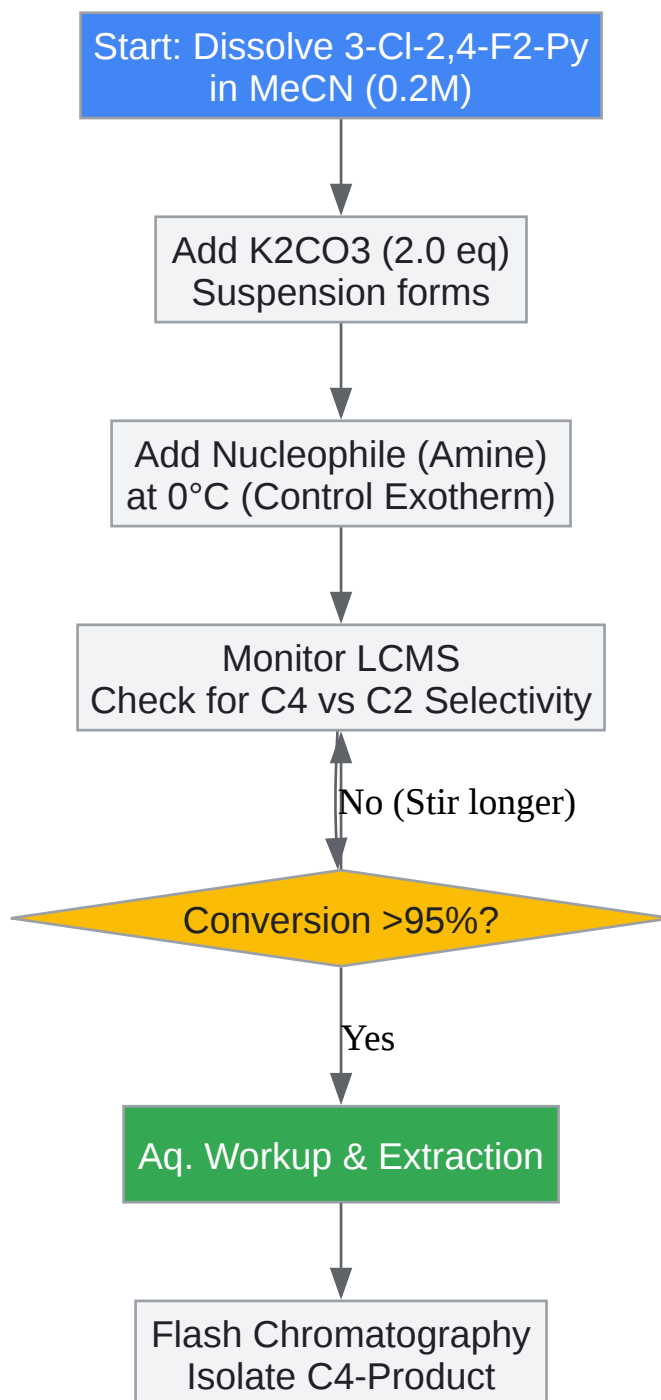
- **3-Chloro-2,4-difluoropyridine** (1.0 eq)[\[1\]](#)
- Aniline (1.05 eq)
- (2.0 eq, anhydrous)
- Acetonitrile (0.2 M concentration)

### Methodology

- Setup: Charge a dry reaction vial with **3-Chloro-2,4-difluoropyridine** and acetonitrile.
- Base Addition: Add  
  
in one portion. The density of the pyridine (~1.45 g/mL) ensures it sits at the bottom if not stirred; vigorous stirring is required.
- Nucleophile Addition: Add aniline dropwise at 0°C to control the exotherm.
- Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:1) or LCMS.
  - Note: If C2-substitution byproducts are observed, lower the temperature to -10°C.
- Workup: Dilute with water, extract with Ethyl Acetate.

- Purification: Silica gel chromatography. The product (monosubstitution at C4) is typically less polar than the starting material due to loss of the highly polar C-F bond character.

## Workflow Diagram



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Figure 2: Standard operating procedure for nucleophilic substitution.

## Handling, Stability & Safety (SDS Summary)

### Hazard Identification

- GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Signal Word: WARNING

### Storage & Stability[5]

- Temperature: Store at 2-8°C (Refrigerate).
- Atmosphere: Hygroscopic; store under inert gas (or Ar).
- Incompatibility: Strong oxidizing agents, strong bases.
- Decomposition: Hydrolysis may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Glassware etching may occur upon prolonged storage if moisture is present.

## References

- PubChem Compound Summary. (2025). **3-Chloro-2,4-difluoropyridine** (CAS 851179-01-6). [1][2][3][4][5][6][7] National Center for Biotechnology Information. [\[Link\]](#)
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